molecular formula C13H12ClFN4O2S B2631606 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1798490-10-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2631606
CAS RN: 1798490-10-4
M. Wt: 342.77
InChI Key: MAQGSZGDFPYCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP ¼ 2,2,6,6- tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP ¼ 2,2,6,6- tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

Compounds derived from similar structural frameworks have shown promising results in the evaluation of their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A notable example is a series of celecoxib derivatives synthesized for their potential as therapeutic agents. These compounds have been tested for their activities, showing anti-inflammatory and analgesic effects without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Diagnostic Imaging Agents

Another research domain explores the synthesis of substituted imidazo and pyrazolo compounds for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds, including fluorinated derivatives, have shown high in vitro affinity and selectivity for PBRs, offering insights into their potential as imaging agents for neurodegenerative disorders (C. Fookes et al., 2008).

Antibacterial Activity

The synthesis of novel imidazo and pyrazolo derivatives has been directed towards evaluating their antibacterial activities. For instance, certain ethan-1-amine derivatives have been synthesized and assessed for their antibacterial potential, revealing promising results against various bacterial strains and highlighting their potential utility in developing new antibacterial agents (K. Prasad, 2021).

Antifungal and Antimicrobial Activity

Research has also been conducted on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, aiming to synthesize new compounds with enhanced antifungal and antimicrobial activities. These studies have identified compounds with significant efficacy, potentially contributing to the development of new antimicrobial and antifungal therapies (S. Y. Hassan, 2013).

Antipsychotic Agents

Additionally, research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has uncovered their potential as novel antipsychotic agents. These compounds, through behavioral animal tests, have demonstrated antipsychotic-like profiles without interacting with dopamine receptors, offering a new avenue for antipsychotic drug development (L D Wise et al., 1987).

Future Directions

The future directions in the research of imidazole derivatives could involve the development of new drugs that overcome the AMR problems . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O2S/c14-11-9-10(1-2-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQGSZGDFPYCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.